BS-181 Exhibits 24-Fold Greater Potency for CDK7 Compared to Roscovitine and 3-Fold Greater Potency Compared to SNS-032
BS-181 inhibits CDK7 with an IC50 of 21 nM in a cell-free assay, whereas the pan-CDK inhibitor roscovitine (seliciclib) requires 510 nM to achieve the same effect, representing a 24-fold difference in potency [1]. Compared to SNS-032, a CDK2/7/9 inhibitor with a CDK7 IC50 of 62 nM [2], BS-181 demonstrates 3-fold greater target engagement potency at CDK7.
| Evidence Dimension | CDK7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 21 nM (SD ± 2 nM) |
| Comparator Or Baseline | Roscovitine: 510 nM (SD ± 100 nM); SNS-032: 62 nM |
| Quantified Difference | 24-fold more potent than roscovitine; 3-fold more potent than SNS-032 |
| Conditions | Cell-free CAK (CDK7/cyclin H/MAT1) kinase activity assay; 10 μM ATP concentration |
Why This Matters
Higher potency at lower concentrations reduces the likelihood of off-target kinase inhibition, enabling cleaner delineation of CDK7-specific biology.
- [1] Ali S, Heathcote DA, Kroll SH, et al. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity. Cancer Res. 2009;69(15):6208-6215. doi:10.1158/0008-5472.CAN-09-0301 View Source
- [2] Asghar U, Witkiewicz AK, Turner NC, Knudsen ES. The history and future of targeting cyclin-dependent kinases in cancer therapy. Nat Rev Drug Discov. 2015;14(2):130-146. Table 1 via PMC5663526 View Source
